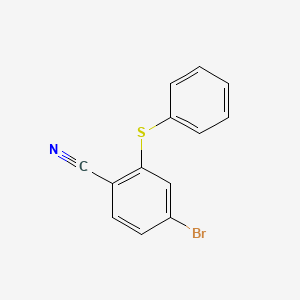

4-Bromo-2-(phenylsulfanyl)benzonitrile

Description

Its structural features make it a valuable intermediate in organic synthesis, particularly in the construction of sulfur-containing macrocycles and functionalized aromatics.

Properties

CAS No. |

825649-89-6 |

|---|---|

Molecular Formula |

C13H8BrNS |

Molecular Weight |

290.18 g/mol |

IUPAC Name |

4-bromo-2-phenylsulfanylbenzonitrile |

InChI |

InChI=1S/C13H8BrNS/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H |

InChI Key |

XKBLBIZKQJLWOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.50 (m, 2H), 7.48–7.44 (m, 4H), 7.36 (dd, J = 2.0 Hz, 8.0 Hz, 1H), 6.96 (d, J = 2.0 Hz, 1H) .

- ¹³C NMR (100 MHz, CDCl₃): δ 145.1, 134.4, 134.3, 131.5, 130.1, 129.7, 129.4, 128.2, 127.7, 116.2, 110.6 .

The compound’s electron-deficient aromatic ring (due to the nitrile and bromine groups) enhances its reactivity in cross-coupling reactions, while the phenylsulfanyl moiety facilitates sulfur-based transformations.

Comparison with Structurally Similar Compounds

4-Bromo-2-(trifluoromethyl)benzonitrile

- Structure : Replaces phenylsulfanyl with a trifluoromethyl (-CF₃) group.

- Molecular Weight : 250.01 g/mol .

- Synthesis : Used as a substrate in nickel-catalyzed coupling with sodium sulfinates under visible light, yielding 4-(phenylsulfonyl)-2-(trifluoromethyl)benzonitrile (82% yield) .

- Commercial Availability : Purity >95%, priced at ¥12,000/5g .

- Safety : Harmful by inhalation, skin contact, or ingestion .

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile

- Structure : Substitutes phenylsulfanyl with a 1,2,4-triazole ring.

- Synthesis : Prepared via nucleophilic aromatic substitution of 4-bromo-2-fluorobenzonitrile with 1,2,4-triazole (94% yield) under reflux with K₂CO₃ .

- Applications: Potential as an agrochemical intermediate due to fluorinated substituents .

(S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

4-Bromo-2-(bromomethyl)benzonitrile

4-Bromo-2-(methylamino)benzonitrile

4-Bromo-2-(morpholin-4-yl)benzonitrile

- Structure : Morpholine ring at the 2-position.

- Molecular Weight : 267.12 g/mol .

- Solubility: Slightly soluble in chloroform and methanol .

Comparative Analysis Table

Key Findings and Insights

- Reactivity Trends : The phenylsulfanyl group in the parent compound enables sulfur-based macrocyclization , whereas trifluoromethyl and sulfonyl derivatives show higher electrophilicity for cross-coupling .

- Synthetic Efficiency : Triazole and morpholine derivatives achieve high yields (>90%) via nucleophilic substitution , contrasting with epoxy derivatives, which are synthetically challenging and costly .

- Safety Considerations : Bromine and trifluoromethyl groups necessitate stringent safety protocols due to toxicity .

Q & A

Synthesis and Optimization

Q: How is 4-Bromo-2-(phenylsulfanyl)benzonitrile synthesized, and what are the key reaction parameters affecting yield and purity? A: The compound is synthesized via a modular C–H activation strategy, enabling the construction of sulfur-containing macrocycles. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) are critical for regioselective C–H bond functionalization.

- Reaction temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.

- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Stoichiometry of sulfur donors : Excess phenylthiol improves thioether bond formation efficiency.

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. NMR data (¹H, ¹³C) confirm structural integrity .

Spectroscopic Characterization

Q: What spectroscopic techniques are employed to characterize this compound, and how do the NMR signals correlate with its molecular structure? A: ¹H and ¹³C NMR are primary tools. Key spectral assignments include:

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H: 7.53–7.50 (m) | 2H | Aromatic H (ortho to Br) |

| ¹H: 7.36 (dd) | 1H | Aromatic H (meta to CN) |

| ¹³C: 145.1 | Quaternary C (S-linked) | |

| ¹³C: 116.2 | Nitrile (C≡N) | |

| The splitting patterns (e.g., doublet of doublets at δ 7.36) confirm substitution patterns. IR spectroscopy further validates the C≡N stretch (~2230 cm⁻¹) . |

Applications in Organic Synthesis

Q: How is this compound utilized as an intermediate in synthesizing sulfur-containing macrocycles? A: Its bromo and phenylsulfanyl groups enable dual reactivity:

- Bromo substituent : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

- Phenylsulfanyl group : Acts as a directing group for C–H activation, facilitating macrocyclization.

For example, Pd-catalyzed intramolecular coupling yields 14–18-membered macrocycles with >70% efficiency. The nitrile group stabilizes intermediates via π-backbonding with metal catalysts .

Adsorption and Surface Interactions

Q: How do the bromo and phenylsulfanyl substituents influence adsorption behavior on metal surfaces? A: Benzonitrile derivatives exhibit distinct adsorption due to their dipole moment (4.01–4.18 D) and binding sites. For this compound:

- Bromo group : Enhances electron-withdrawing effects, increasing surface affinity on noble metals (e.g., Au, Pt).

- Phenylsulfanyl group : Facilitates chemisorption via S–metal bonds, as observed in Ag and Pd systems.

Computational studies (DFT) suggest tilted adsorption geometries, with the nitrile group oriented away from the surface .

Thermodynamic and Solvation Properties

Q: What methodologies are used to determine solvation free energies and surface energies for this compound? A: Key approaches include:

- Laser-induced fluorescence (LIF) : Measures solvation dynamics in polar solvents (e.g., water, DMSO).

- Molecular dynamics (MD) simulations : Predict surface energy (∼45 mN/m) and interfacial orientation.

- DSC/TGA : Evaluates thermal stability (decomposition >250°C) and phase transitions.

Experimental data correlate with computational models (COSMO-RS) to optimize solvent selection for reactions .

Reactivity in Cross-Coupling Reactions

Q: How does the phenylsulfanyl substituent affect Suzuki-Miyaura coupling reactivity compared to unsubstituted bromobenzonitriles? A: The phenylsulfanyl group:

- Electronically : Donates electron density via resonance, reducing oxidative addition rates at Pd(0) centers.

- Sterically : Hinders catalyst access, requiring bulky ligands (e.g., SPhos) to improve yields.

Comparative studies show coupling efficiencies: this compound (62%) vs. 4-bromobenzonitrile (85%) under identical conditions .

Mechanistic Studies in Catalysis

Q: What role does this compound play in C–H activation mechanisms, and how are intermediates characterized? A: In Pd-catalyzed C–H activation:

Pre-coordination : The nitrile group binds Pd(II), directing ortho-C–H bond cleavage.

Thioether-assisted cyclometalation : Forms a 5-membered palladacycle intermediate.

Transmetallation : Bromide displacement by arylboronic acids completes the coupling.

In situ XAS and ESI-MS track intermediates, revealing a rate-determining C–H cleavage step (ΔG‡ = 24.3 kcal/mol) .

Comparative Analysis with Structural Analogues

Q: How do halogen substitutions (e.g., Cl, F) at the 4-position alter physicochemical properties? A: Substituent effects include:

| Substituent | LogP | Melting Point (°C) | Dipole Moment (D) |

|---|---|---|---|

| Br | 3.2 | 110–112 | 4.10 |

| Cl | 2.8 | 108–110 | 3.98 |

| F | 2.5 | 69–72 | 3.85 |

| Halogen size and electronegativity directly influence solubility and reactivity in SNAr reactions . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.